
(2S)-2-amino-N-methyl-N,3-diphenylpropanamide hydrochloride
Vue d'ensemble
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and pH. It also includes studying how the compound behaves under various conditions .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Lercanidipine Hydrochloride The synthesis of Lercanidipine Hydrochloride involves the alkylation of benzene with cinnamic acid to give 3,3-diphenyl-propanoic acid, which is further converted into N-methyl-3,3-diphenylpropanamide. This compound serves as a key intermediate in the synthesis, leading to the final product, Lercanidipine Hydrochloride, with a total yield of 23.2% (Li Guo-ping, 2005).
Facile Synthesis and Antifungal Activity of Dimethylated Trifluoroatrolactamide Derivatives A series of substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides were synthesized, demonstrating moderate antifungal activity. The chemical structures of these compounds were characterized using various NMR techniques and HRMS X-ray analysis (Hui-Hui Yang et al., 2017).
Applications in Polymeric Materials
Preparation and Properties of Hyperbranched Aromatic Polyimides Hyperbranched aromatic polyimides with soluble properties were successfully prepared using a series of chemical processes. These polyimides showed weight-average molecular weights ranging from 37,000 to 188,000, displaying solubility in various solvents and indicating potential applications in material science (Kazuhiro Yamanaka et al., 2000).
Syntheses and Properties of Aromatic Polyamides and Polyimides Aromatic polyamides and polyimides were synthesized using 3,3-Bis[4-(4-aminophenoxy)phenyl]phthalimidine as the monomer. The resulting polymers were amorphous, soluble in polar solvents, and exhibited excellent thermooxidative stability. This research highlights the potential use of these compounds in the creation of materials with high-temperature resistance and good solubility properties (Chin-Ping Yang & Jiun-Hung Lin, 1995).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-amino-N-methyl-N,3-diphenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c1-18(14-10-6-3-7-11-14)16(19)15(17)12-13-8-4-2-5-9-13;/h2-11,15H,12,17H2,1H3;1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMONELFDWCYRE-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C(=O)[C@H](CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N-methyl-N,3-diphenylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



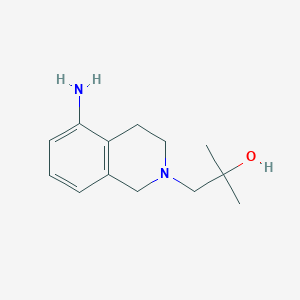
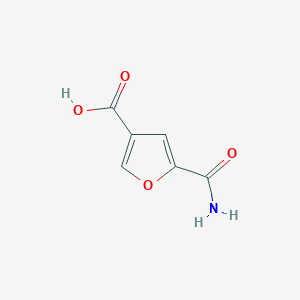
![[4-Iodo-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1525899.png)


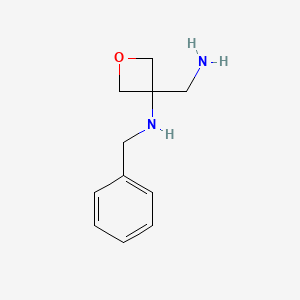
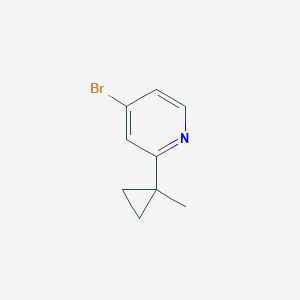


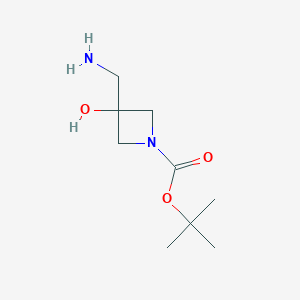

![3-Methylene-8-boc-8-azabicyclo[3.2.1]octane](/img/structure/B1525915.png)

